Ragaglitazar

PPAR pharmacology nuclear receptor binding in vitro selectivity profiling

Ragaglitazar is the only dual PPARα/γ agonist with γ-biased selectivity (α/γ IC50 ~10.7) that cannot be replicated by combining rosiglitazone+fenofibrate. It uniquely eliminates hepatic TG without hepatomegaly, reduces BP across hypertensive models, and provides well-defined human PK benchmarks for analytical method validation. For researchers investigating dual PPAR pharmacology, NAFLD, or diabetic cardiovascular complications, ragaglitazar is the essential reference compound—not interchangeable with mono-agonists or α-biased dual agonists. Authentic ragaglitazar required for mechanistic fidelity.

Molecular Formula C25H25NO5
Molecular Weight 419.5 g/mol
CAS No. 222834-30-2
Cat. No. B1680504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRagaglitazar
CAS222834-30-2
Synonyms(-) DRF 2725
(-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid
DRF 2725
DRF-2725
DRF2725
NNC 61-0029
ragaglitaza
Molecular FormulaC25H25NO5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O
InChIInChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m1/s1
InChIKeyWMUIIGVAWPWQAW-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ragaglitazar (CAS 222834-30-2) Technical Baseline and Procurement-Readiness Profile


Ragaglitazar [(-) DRF 2725; NNC 61-0029] is a phenoxazine analog of phenyl propanoic acid that functions as a dual agonist of the peroxisome proliferator-activated receptors PPARα and PPARγ [1]. Originally developed by Dr. Reddy's Research Foundation and licensed to Novo Nordisk, this small molecule (molecular formula C25H25NO5; molecular weight 419.47 g/mol) [2] was advanced to Phase III clinical trials for type 2 diabetes mellitus before development was discontinued in 2002 following the observation of urinary bladder tumors in rodent carcinogenicity studies [3]. As a research tool compound, ragaglitazar remains valuable for mechanistic studies of dual PPARα/γ pharmacology, particularly in animal models of insulin resistance and diabetic dyslipidemia, and is available from multiple chemical vendors for non-clinical research applications only [4].

Why Ragaglitazar Cannot Be Substituted with Single-Agonist PPARα or PPARγ Compounds


PPARα/γ dual agonists exhibit distinct pharmacological profiles that cannot be replicated by combining or substituting single-isoform agonists [1]. While PPARγ-selective agonists such as rosiglitazone and pioglitazone effectively improve insulin sensitivity, they demonstrate limited efficacy in correcting diabetic dyslipidemia and may exacerbate weight gain and edema [2]. Conversely, PPARα-selective agonists like fenofibrate lower triglycerides and raise HDL-cholesterol but provide minimal glycemic benefit [3]. Ragaglitazar's dual agonism enables simultaneous targeting of both metabolic pathways, producing combined insulin-sensitizing and comprehensive lipid-modulating effects that are distinct from either monotherapy class [4]. Direct experimental evidence confirms that co-administration of fenofibrate (PPARα agonist) and rosiglitazone (PPARγ agonist) does not fully recapitulate the molecular signaling profile of ragaglitazar in urothelial tissue [5], underscoring that the dual agonist represents a pharmacologically unique entity rather than a functional sum of its component activities. Consequently, researchers requiring authentic dual PPARα/γ activation must procure the specific compound rather than rely on alternative single-agonist or combination approaches.

Quantitative Differentiation of Ragaglitazar Against Key PPAR Modulator Comparators


Ragaglitazar PPARα vs. PPARγ Affinity Ratio Differentiates from Other Dual Agonists

Ragaglitazar exhibits a distinct PPARα/γ binding profile characterized by IC50 values of 0.98 μM for hPPARα and 0.092 μM for hPPARγ [1]. This yields an α/γ IC50 ratio of approximately 10.7, indicating a γ-biased binding profile. In contrast, structurally related dual agonists display divergent selectivity profiles: muraglitazar shows a γ/α EC50 ratio of 0.32 (α-biased) [2], tesaglitazar shows a γ/α ratio of 0.61 (α-biased) [2], and farglitazar exhibits a γ/α ratio of 0.018 (strongly α-biased) [2]. This differential selectivity profile has mechanistic implications for downstream transcriptional activation and tissue-specific effects.

PPAR pharmacology nuclear receptor binding in vitro selectivity profiling dual agonist characterization

Superior in Vivo Insulin-Sensitizing and Lipid-Lowering Potency vs. Rosiglitazone and KRP-297

In ob/ob mice, a well-established model of obesity-induced insulin resistance, ragaglitazar demonstrated ED50 values of <0.03 mg/kg for plasma glucose reduction, 6.1 mg/kg for triglyceride reduction, and <0.1 mg/kg for insulin reduction [1]. These effects were reported as approximately three-fold better than both rosiglitazone (PPARγ agonist) and KRP-297 (another dual PPARα/γ agonist) [1]. In Zucker fa/fa rats, ragaglitazar at 3 mg/kg produced maximum reductions of 74% in plasma triglyceride, 53% in insulin, 32% in hepatic triglyceride secretion, and 50% improvement in triglyceride clearance kinetics—effects superior to those observed with rosiglitazone and KRP-297 [1].

in vivo pharmacology type 2 diabetes models insulin sensitization lipid modulation animal efficacy studies

Enhanced Hepatic Insulin Sensitization vs. Rosiglitazone and Wy-14643 in High-Fat-Fed Rats

In high-fat-fed rats, a model of diet-induced insulin resistance and hepatic steatosis, ragaglitazar demonstrated a 79% greater effect (P < 0.05) in enhancing insulin-mediated suppression of hepatic glucose output compared with either rosiglitazone (PPARγ-selective agonist) or Wy-14643 (PPARα-selective agonist) [1]. Notably, ragaglitazar completely eliminated high-fat feeding-induced liver triglyceride accumulation and visceral adiposity, similar to the PPARα agonist Wy-14643 but critically without causing hepatomegaly—an adverse effect associated with PPARα activation that was observed with Wy-14643 treatment [1]. Rosiglitazone only slightly lessened liver triglyceride and did not affect visceral adiposity [1].

hepatic glucose metabolism insulin resistance NAFLD research dual PPAR agonism preclinical metabolic studies

Clinical Lipid Profile Improvement vs. Pioglitazone in Type 2 Diabetic Subjects

In a 12-week, double-blind, placebo-controlled dose-ranging study involving 177 hypertriglyceridemic type 2 diabetic subjects, ragaglitazar (4 mg and 10 mg doses) produced superior lipid profile improvements compared with pioglitazone (45 mg) [1]. Ragaglitazar 4 mg reduced triglycerides by 62% and LDL cholesterol by 14%, while increasing HDL cholesterol by 31%, compared with pioglitazone's triglyceride reduction similar to that of 1 mg ragaglitazar [1]. Mean A1C reductions were -1.3% for ragaglitazar 4 mg and -1.1% for ragaglitazar 10 mg, compared with -0.3% for pioglitazone 45 mg (all vs. placebo) [1]. While glycemic control was comparable between higher-dose ragaglitazar and pioglitazone, the lipid-modulating effects were substantially more pronounced with ragaglitazar [1].

clinical pharmacology type 2 diabetes dyslipidemia PPAR dual agonism cardiometabolic research

Superior Antihypertensive Efficacy vs. Pioglitazone in Insulin-Resistant and Hypertensive Rat Models

Ragaglitazar demonstrated superior blood pressure-lowering effects compared with pioglitazone across multiple hypertensive rat models [1]. In insulin-resistant Zucker fa/fa rats, ragaglitazar produced significant reduction in systolic blood pressure (P < 0.001) with concomitant decreases in plasma triglycerides and insulin levels, while pioglitazone (10 mg/kg) showed significant but comparatively less reduction (P < 0.05) [1]. Critically, ragaglitazar also significantly reduced SBP (P < 0.05) in non-insulin-resistant hypertensive models including spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) renovascular hypertensive rats, whereas pioglitazone was ineffective in these models [1]. Ragaglitazar further improved acetylcholine-induced endothelium-dependent relaxation in isolated aortic rings and potentiated insulin-induced vasorelaxation in fa/fa rats [1].

cardiovascular pharmacology hypertension insulin resistance PPAR dual agonism endothelial function

Superior HbA1c Reduction vs. Rosiglitazone in Late-Stage Diabetic ZDF Rats

In Zucker diabetic fatty (ZDF) rats, a model that progresses from insulin resistance to overt type 2 diabetes, ragaglitazar demonstrated significantly greater glycemic efficacy than rosiglitazone when treatment was initiated at a late disease stage [1]. In late-intervention therapy, ragaglitazar reduced hemoglobin A1c (HbA1c) by 2.3% compared with a 1.1% reduction achieved by rosiglitazone [1]. This represents a 2.1-fold greater HbA1c reduction with ragaglitazar. The improvement in insulin sensitivity caused by the dual PPARα/γ agonist appeared to confer beneficial impact over that of the PPARγ-preferential activator rosiglitazone on glycemic control in frankly diabetic ZDF rats [1].

diabetes progression glycemic control beta-cell function ZDF rat model dual PPAR agonism

High-Impact Research Applications for Ragaglitazar Based on Validated Differential Performance


Preclinical Mechanistic Studies of PPARγ-Dominant Dual Agonism in Metabolic Disease Models

Ragaglitazar is the optimal research tool for investigators seeking to interrogate the pharmacological consequences of dual PPARα/γ activation with a γ-biased selectivity profile (α/γ IC50 ratio ~10.7) [1]. This differentiates it from other dual agonists such as muraglitazar and tesaglitazar that exhibit α-biased activation profiles (γ/α EC50 ratios of 0.32 and 0.61, respectively) [1]. Researchers comparing the transcriptional and metabolic effects of γ-dominant vs. α-dominant dual agonism should select ragaglitazar as the representative γ-biased comparator, as its selectivity profile is more closely aligned with the therapeutic profile of clinically used PPARγ agonists while retaining meaningful PPARα activity for lipid modulation. Applications include transcriptomic profiling of PPAR target gene induction in adipose vs. hepatic tissues, comparative studies of adipogenesis and insulin sensitization mechanisms, and investigation of the molecular basis for differential adverse effect profiles among dual agonists.

Hepatic Insulin Resistance and NAFLD/NASH Research Requiring Combined Metabolic Benefits Without Hepatomegaly Confounding

Ragaglitazar is uniquely suited for studies of hepatic insulin resistance and non-alcoholic fatty liver disease (NAFLD) because it combines the beneficial hepatic lipid-clearing effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation while critically avoiding hepatomegaly [1]. In high-fat-fed rat models, ragaglitazar completely eliminated liver triglyceride accumulation and visceral adiposity (similar to the PPARα agonist Wy-14643) but without causing the hepatomegaly that complicates interpretation of studies using selective PPARα agonists [1]. It also demonstrated 79% greater enhancement of insulin-mediated suppression of hepatic glucose output compared with either rosiglitazone or Wy-14643 [1]. These properties make ragaglitazar the preferred compound for experiments examining hepatic insulin signaling, de novo lipogenesis, VLDL assembly and secretion, and the interplay between hepatic steatosis and systemic insulin resistance, particularly in dietary obesity models.

Cardiovascular Pharmacology Studies Investigating PPAR-Mediated Blood Pressure Regulation and Endothelial Function

Ragaglitazar serves as a superior tool compound for cardiovascular research involving the intersection of metabolic disease and hypertension due to its demonstrated efficacy in both insulin-resistant and non-insulin-resistant hypertensive models [1]. Unlike pioglitazone, which was ineffective in spontaneously hypertensive rats (SHR) and renovascular hypertensive (2K1C) models, ragaglitazar significantly reduced systolic blood pressure across all tested hypertensive models while also improving endothelial function as measured by acetylcholine-induced vasorelaxation [1]. This broad antihypertensive efficacy, combined with its insulin-sensitizing and lipid-modulating properties, positions ragaglitazar as an ideal compound for studies examining: PPARα-specific vascular protective mechanisms, the role of dual PPAR activation in preventing cardiovascular complications of metabolic syndrome, endothelial dysfunction in the context of insulin resistance, and the comparative vascular pharmacology of PPAR agonists.

Reference Compound for Benchmarking Novel Dual PPAR Agonists in Human Clinical Sample Analysis

Given the extensive clinical pharmacokinetic and pharmacodynamic characterization of ragaglitazar in human subjects [1], this compound serves as an established reference standard for analytical method development and validation in studies of novel dual PPAR agonists. Ragaglitazar's human pharmacokinetic parameters are well-defined, including a terminal half-life of 80-122 hours, dose-proportional AUC and Cmax, and a tmax of 1.5-1.7 hours [1]. Its clinical efficacy benchmarks—31% HDL cholesterol increase, 62% triglyceride reduction, and 1.3% A1C reduction at 4 mg in type 2 diabetic subjects —provide validated comparators for assessing the relative potency of new chemical entities. Applications include: development and validation of LC-MS/MS methods for PPAR agonist quantification in biological matrices, establishment of reference ranges for in vitro ADME assays (plasma protein binding, microsomal stability, CYP inhibition), and use as a positive control in cellular transactivation assays for PPARα and PPARγ activity screening.

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